

# Characterization of N-Nitrosomethylphenidate: A Spectroscopic and Methodological Guide

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## Compound of Interest

Compound Name: *N*-Nitrosomethylphenidate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **N-Nitrosomethylphenidate** (NMPH), a potential genotoxic impurity in methylphenidate drug products. Due to the limited availability of public spectroscopic data for **N-Nitrosomethylphenidate**, this guide utilizes data from the closely related structural analog, N-nitrosopiperidine, to infer expected spectral characteristics. This document outlines key analytical techniques, experimental protocols for synthesis and analysis, and the biological implications of nitrosamine impurities.

## Spectroscopic Data Analysis

The spectroscopic analysis of **N-Nitrosomethylphenidate** is crucial for its identification and quantification. The following tables summarize the expected and reported spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **N-Nitrosomethylphenidate**. The presence of the nitroso group introduces magnetic anisotropy, which can lead to the observation of distinct signals for protons and carbons near the N-nitroso bond, often resulting in the appearance of rotamers (E/Z isomers).

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **N-Nitrosomethylphenidate**

Functional Group	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Notes
Phenyl-H	7.20 - 7.50	m	Aromatic protons of the phenyl ring.
Methine-H (CH-Ph)	3.80 - 4.20	d or dd	Proton adjacent to the phenyl and piperidine rings.
Methoxy-H (O-CH <sub>3</sub> )	3.60 - 3.80	s	Protons of the methyl ester group.
Piperidine-H ( $\alpha$ to N-NO)	3.50 - 4.50 & 2.50 - 3.50	m	Diastereotopic protons adjacent to the N-nitroso group, may show distinct signals for E/Z isomers.
Piperidine-H (other)	1.20 - 2.00	m	Remaining protons of the piperidine ring.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **N-Nitrosomethylphenidate**

Carbon Atom	Chemical Shift ( $\delta$ , ppm)	Notes
Carbonyl-C (C=O)	170 - 175	Carbon of the ester group.
Phenyl-C (quaternary)	135 - 140	Carbon of the phenyl ring attached to the stereocenter.
Phenyl-C	125 - 130	Aromatic carbons.
Methine-C (CH-Ph)	55 - 65	Carbon of the stereocenter.
Methoxy-C (O-CH <sub>3</sub> )	50 - 55	Carbon of the methyl ester group.
Piperidine-C ( $\alpha$ to N-NO)	40 - 55	Carbons adjacent to the N-nitroso group, may show distinct signals for E/Z isomers.
Piperidine-C (other)	20 - 35	Remaining carbons of the piperidine ring.

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the characteristic functional groups present in **N-Nitrosomethylphenidate**.

Table 3: Expected Infrared Absorption Bands for **N-Nitrosomethylphenidate**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium
C=O stretch (ester)	1730 - 1750	Strong
N-N=O stretch	1430 - 1480	Strong
C-N stretch	1000 - 1250	Medium

## Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for the detection and quantification of **N-Nitrosomethylphenidate**, even at trace levels. The fragmentation pattern provides valuable information for structural confirmation.

Table 4: Predicted Mass Spectrometry Data for **N-Nitrosomethylphenidate**

Ion	m/z (calculated)	Fragmentation Pathway
[M+H] <sup>+</sup>	263.1390	Protonated molecular ion
[M+Na] <sup>+</sup>	285.1209	Sodiated molecular ion
[M-NO] <sup>+</sup>	233.1441	Loss of the nitroso group
[M-OCH <sub>3</sub> ] <sup>+</sup>	232.1233	Loss of the methoxy group
[C <sub>6</sub> H <sub>5</sub> CHCO] <sup>+</sup>	105.0335	Fragment from the phenylacetyl moiety
[C <sub>5</sub> H <sub>10</sub> N] <sup>+</sup>	84.0808	Fragment from the piperidine ring

## Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of **N-Nitrosomethylphenidate**. These protocols are based on established methods for other pharmaceutical nitrosamine impurities and should be optimized for specific laboratory conditions.[\[1\]](#)[\[2\]](#)

### Synthesis of N-Nitrosomethylphenidate

**N-Nitrosomethylphenidate** can be synthesized by the nitrosation of methylphenidate.[\[3\]](#)

Materials:

- Methylphenidate hydrochloride
- Sodium nitrite (NaNO<sub>2</sub>) or Isoamyl nitrite

- Hydrochloric acid (HCl)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve methylphenidate hydrochloride in water in a round-bottom flask and cool the solution in an ice bath.
- Slowly add a solution of sodium nitrite in water to the cooled methylphenidate solution with constant stirring.
- Acidify the reaction mixture by the dropwise addition of hydrochloric acid while maintaining the temperature below 5 °C.
- Allow the reaction to stir in the ice bath for 1-2 hours.
- Extract the product with dichloromethane (3x).
- Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude **N-Nitrosomethylphenidate**.

- The crude product can be purified by column chromatography.

## Analytical Method for Quantification

A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the sensitive and selective quantification of **N-Nitrosomethylphenidate** in drug substances and products.<sup>[4][5]</sup>

Instrumentation:

- HPLC system with a C18 column
- Tandem mass spectrometer with an electrospray ionization (ESI) source

Mobile Phase:

- A: 0.1% Formic acid in water
- B: 0.1% Formic acid in acetonitrile

Gradient Elution:

A suitable gradient program should be developed to achieve optimal separation of **N-Nitrosomethylphenidate** from the active pharmaceutical ingredient (API) and other impurities.

MS/MS Parameters:

- Ionization Mode: Positive ESI
- Multiple Reaction Monitoring (MRM) Transitions:
  - Quantifier: 263.1 → 233.1 (Loss of NO)
  - Qualifier: 263.1 → 84.1 (Piperidine ring fragment)

Method Validation:

The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).<sup>[6]</sup>

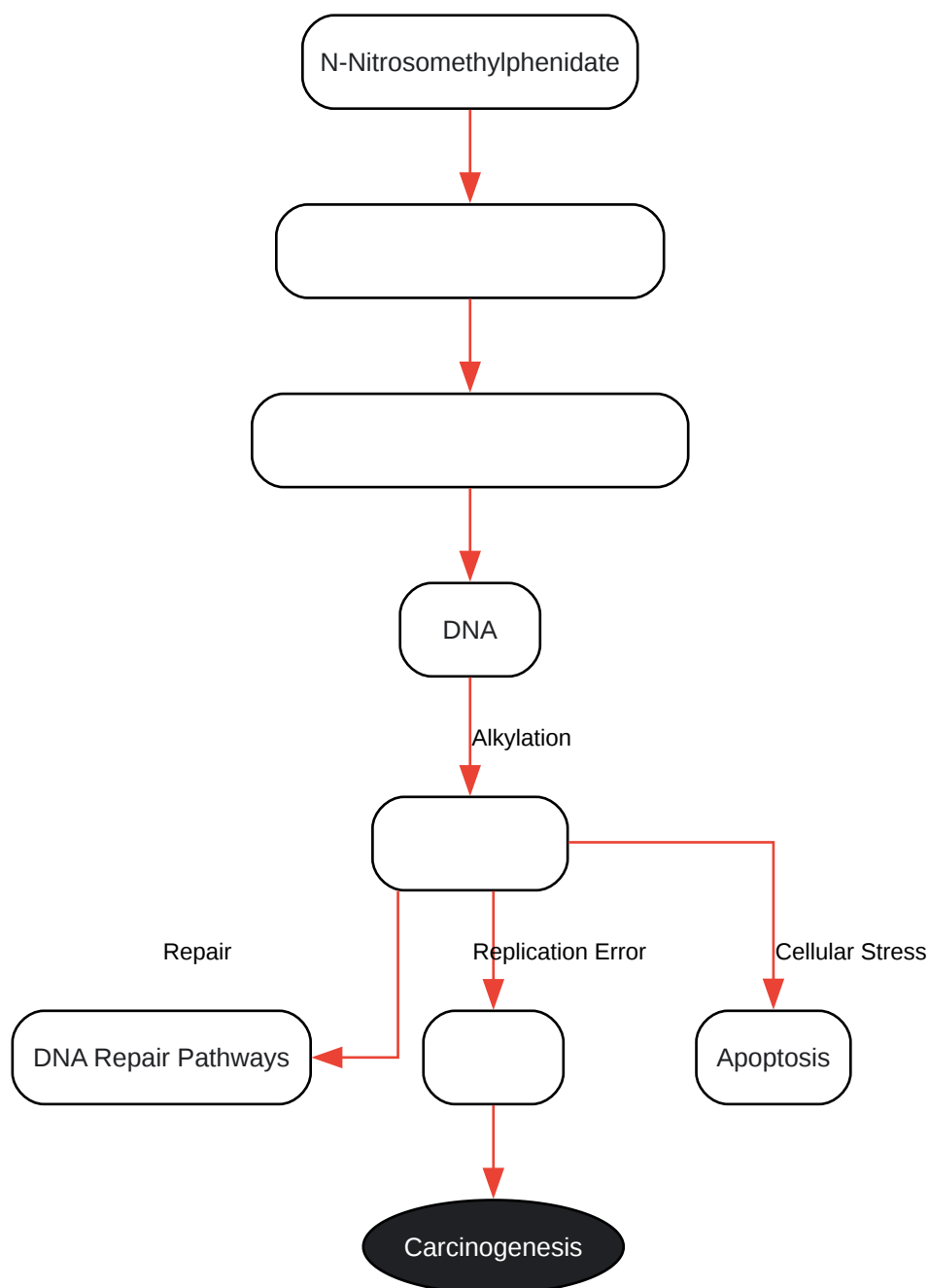
## Visualizations

The following diagrams illustrate the key processes involved in the formation and biological impact of **N-Nitrosomethylphenidate**.



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*Experimental workflow for NMPH synthesis and analysis.*



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*Genotoxicity signaling pathway of N-nitrosamines.*

## Genotoxicity and Signaling Pathways

N-nitrosamines are a class of compounds that are of significant concern due to their potential to cause cancer.[7][8] The carcinogenicity of many nitrosamines is linked to their metabolic activation by cytochrome P450 (CYP) enzymes in the liver and other tissues.[9]



This metabolic process transforms the relatively inert nitrosamine into a highly reactive electrophilic species, a diazonium ion.[7] This reactive intermediate can then covalently bind to cellular macromolecules, most importantly DNA, to form DNA adducts.[9] The formation of these adducts, if not properly repaired by the cell's DNA repair mechanisms, can lead to mutations during DNA replication. The accumulation of such mutations in critical genes that control cell growth and division can ultimately lead to the initiation of cancer.[10] The specific signaling pathways that are disrupted by nitrosamine-induced DNA damage are complex and can involve the activation of cell cycle checkpoints, the induction of apoptosis (programmed cell death), and the activation of DNA repair pathways.[11] Chronic exposure to even low levels of nitrosamines can overwhelm these protective mechanisms, increasing the risk of carcinogenesis.

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